3-{[5-(4-bromophenyl)thieno[2,3-d]pyrimidin-4-yl]thio}-2,4-pentanedione
Overview
Description
3-{[5-(4-bromophenyl)thieno[2,3-d]pyrimidin-4-yl]thio}-2,4-pentanedione , also known as B4 , is a novel pyrazoline derivative. Pyrazolines are heterocyclic compounds with a nitrogen-based hetero-aromatic ring structure. They have garnered interest due to their confirmed biological and pharmacological activities. B4 exhibits potential in various areas, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor effects .
Mechanism of Action
B4’s mechanism of action likely involves interactions with specific cellular targets. Experimental studies should explore its binding affinity, enzymatic inhibition, and modulation of biological pathways. For instance, assessing its impact on acetylcholinesterase (AchE) activity could shed light on its neurotoxic potential .
properties
IUPAC Name |
3-[5-(4-bromophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanylpentane-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN2O2S2/c1-9(21)15(10(2)22)24-17-14-13(7-23-16(14)19-8-20-17)11-3-5-12(18)6-4-11/h3-8,15H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOGUEDATMFRCTI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C(=O)C)SC1=NC=NC2=C1C(=CS2)C3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN2O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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